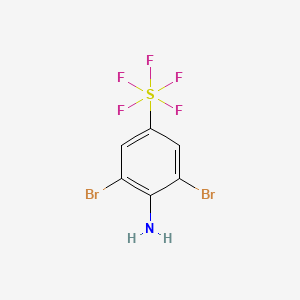![molecular formula C9H15ClF3NO2 B6171158 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride CAS No. 2445791-72-8](/img/no-structure.png)
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of piperidine derivatives has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
In the synthesis of piperidine derivatives, intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mécanisme D'action
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride involves the reaction of 1-methyl-6-(trifluoromethyl)piperidin-3-ol with acetic anhydride to form the corresponding acetate ester. The ester is then hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. The resulting carboxylic acid is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "1-methyl-6-(trifluoromethyl)piperidin-3-ol", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-6-(trifluoromethyl)piperidin-3-ol is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the corresponding acetate ester.", "Step 2: The ester is then hydrolyzed using aqueous sodium hydroxide to form the carboxylic acid.", "Step 3: The resulting carboxylic acid is then converted to the hydrochloride salt using hydrochloric acid." ] } | |
Numéro CAS |
2445791-72-8 |
Nom du produit |
2-[1-methyl-6-(trifluoromethyl)piperidin-3-yl]acetic acid hydrochloride |
Formule moléculaire |
C9H15ClF3NO2 |
Poids moléculaire |
261.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



